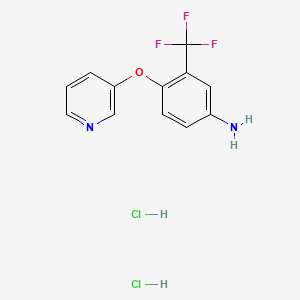

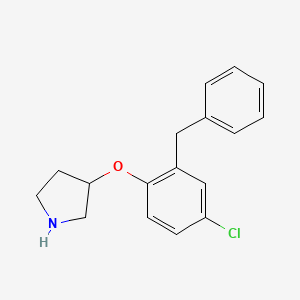

![molecular formula C9H7NO3S B1388825 5-メトキシベンゾ[d]チアゾール-2-カルボン酸 CAS No. 90322-41-1](/img/structure/B1388825.png)

5-メトキシベンゾ[d]チアゾール-2-カルボン酸

説明

“5-Methoxybenzo[d]thiazole-2-carboxylic acid” is a chemical compound with the molecular formula C9H7NO3S . Its average mass is 209.222 Da and its monoisotopic mass is 209.014664 Da .

Molecular Structure Analysis

The molecular structure of “5-Methoxybenzo[d]thiazole-2-carboxylic acid” consists of a benzothiazole ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis

Thiazole compounds, such as “5-Methoxybenzo[d]thiazole-2-carboxylic acid”, are known to participate in various chemical reactions due to the presence of sulfur and nitrogen in the thiazole ring. These reactions include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .科学的研究の応用

抗酸化剤としての用途

チアゾール誘導体は、抗酸化剤として作用することが判明しています . これらの化合物は、細胞に有害なフリーラジカルを中和し、老化や病気の原因となるフリーラジカルを抑制することができます。

鎮痛剤としての用途

チアゾール化合物は、鎮痛薬の開発に使用されてきました . これらの薬は、意識を失うことなく痛みを軽減するために使用されます。

抗炎症剤としての用途

チアゾール誘導体は、抗炎症作用を示すことが示されています . これらの化合物は、関節炎や喘息などの炎症が特徴の病気の治療に使用できます。

抗菌性と抗真菌性としての用途

チアゾール化合物は、抗菌作用と抗真菌作用があることが判明しています . これらは、さまざまな細菌感染症や真菌感染症の治療に使用できます .

抗ウイルス剤としての用途

チアゾール誘導体は、抗ウイルス薬の開発に使用されてきました . これらの薬は、ウイルス感染症の治療に使用されます。

利尿剤としての用途

チアゾール化合物は、利尿薬の開発に使用されてきました . これらの薬は、体から尿として排出される水と塩の量を増やします。

抗けいれん剤としての用途

チアゾール誘導体は、抗けいれん作用を示すことが示されています . これらの化合物は、てんかん発作の治療に使用できます。

神経保護剤としての用途

チアゾール化合物は、神経保護作用があることが判明しています . これらは、アルツハイマー病などの神経変性疾患の治療に使用できます .

作用機序

5-Methoxybenzo[d]thiazole-2-carboxylic acid has a variety of mechanisms of action. Its ability to inhibit enzymes is due to its ability to bind to the active site of the enzyme and inhibit its activity. Its ability to act as a reagent for the synthesis of heterocyclic compounds is due to its ability to react with other compounds to form a variety of substituted benzothiazoles. Its ability to act as a scaffold for the development of novel drug candidates is due to its ability to bind to receptor sites and modulate the activity of various proteins.

Biochemical and Physiological Effects

5-Methoxybenzo[d]thiazole-2-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450s, acetylcholinesterase, and matrix metalloproteinases. It has also been shown to bind to receptor sites and modulate the activity of various proteins. In addition, it has been shown to have antioxidant activity, which has been linked to its ability to scavenge reactive oxygen species and inhibit lipid peroxidation.

実験室実験の利点と制限

5-Methoxybenzo[d]thiazole-2-carboxylic acid has a number of advantages for lab experiments. It is a relatively inexpensive and readily available compound, making it a cost-effective choice for research. It is also a versatile compound, with a wide range of applications in scientific research. Additionally, the synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid is relatively straightforward and can be accomplished with a variety of methods. However, there are some limitations to using 5-Methoxybenzo[d]thiazole-2-carboxylic acid in lab experiments. For example, the compound can be toxic and can cause skin irritation. Additionally, it can be difficult to obtain pure 5-Methoxybenzo[d]thiazole-2-carboxylic acid due to the presence of impurities.

将来の方向性

There are a number of potential future directions for 5-Methoxybenzo[d]thiazole-2-carboxylic acid research. These include further investigation into its mechanism of action, its ability to inhibit enzymes, its ability to act as a reagent for the synthesis of heterocyclic compounds, and its ability to act as a scaffold for the development of novel drug candidates. Additionally, further research into its biochemical and physiological effects, as well as its potential applications in drug discovery, is warranted. Finally, further investigation into the synthesis of 5-Methoxybenzo[d]thiazole-2-carboxylic acid, as well as its potential toxicity and impurities, is also recommended.

特性

IUPAC Name |

5-methoxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-5-2-3-7-6(4-5)10-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCUQHHEHCKENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663289 | |

| Record name | 5-Methoxy-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90322-41-1 | |

| Record name | 5-Methoxy-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)

![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)

![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)

![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)

![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)